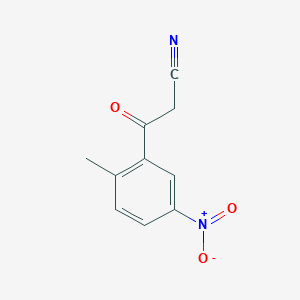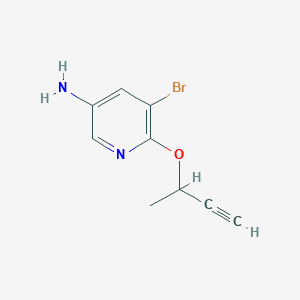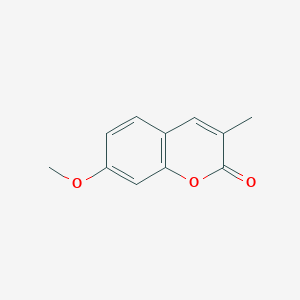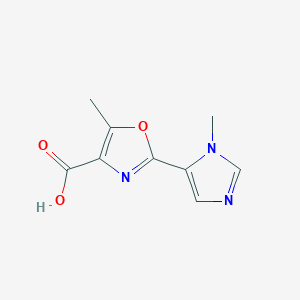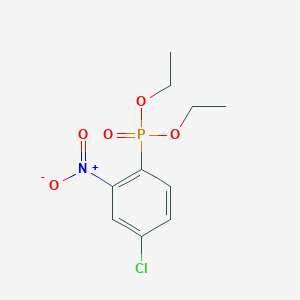
Diethyl (4-Chloro-2-nitrophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-Chloro-2-nitrophenyl)phosphonate: is an organophosphorus compound that features a phosphonate group attached to a 4-chloro-2-nitrophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-Chloro-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-chloro-2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (4-Chloro-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or triethylamine in solvents like dichloromethane.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Substituted phosphonates.
Reduction: Diethyl (4-amino-2-chlorophenyl)phosphonate.
Oxidation: Phosphonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Diethyl (4-Chloro-2-nitrophenyl)phosphonate is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It is also employed in the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a precursor to biologically active molecules. It can be used in the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of materials with specific performance characteristics .
Wirkmechanismus
The mechanism of action of Diethyl (4-Chloro-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group, preventing the enzyme from catalyzing its normal reaction .
Vergleich Mit ähnlichen Verbindungen
Diethyl (4-nitrophenyl)phosphonate: Similar structure but lacks the chlorine atom.
Diethyl (4-chlorobenzyl)phosphonate: Similar structure but lacks the nitro group
Uniqueness: Diethyl (4-Chloro-2-nitrophenyl)phosphonate is unique due to the presence of both the nitro and chloro substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H13ClNO5P |
|---|---|
Molekulargewicht |
293.64 g/mol |
IUPAC-Name |
4-chloro-1-diethoxyphosphoryl-2-nitrobenzene |
InChI |
InChI=1S/C10H13ClNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
XAAKPNBMTCKAAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



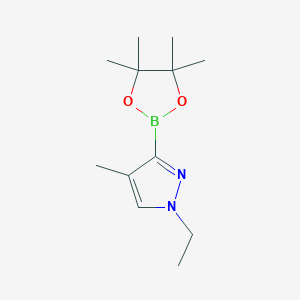
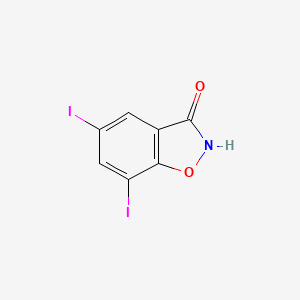
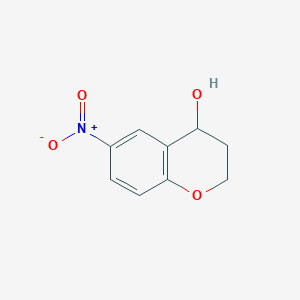
![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
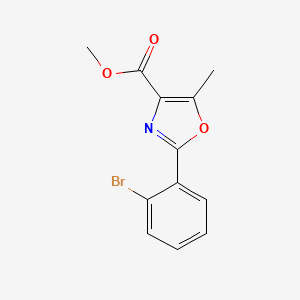
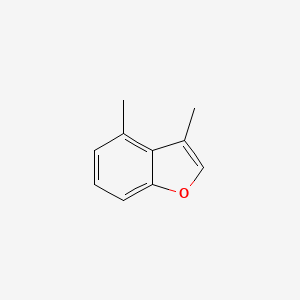
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
